![molecular formula C17H20Cl2N6O B2412519 2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034357-00-9](/img/structure/B2412519.png)
2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic organic compound. Its complex structure combines elements from various chemical groups, making it valuable for numerous applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through a multi-step process
Reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods:
Industrial-scale production may leverage more streamlined processes, possibly employing continuous flow reactors to enhance yield and purity while minimizing reaction times.
Stringent quality control measures ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at various points in the structure, potentially altering the functional groups.
Substitution: Substitution reactions are common, especially involving the chlorinated positions on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are typical.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide may be employed under mild to moderate conditions.
Major Products Formed:
Oxidation may yield N-oxides or dealkylated products.
Reduction could lead to partially or fully reduced triazine rings or benzamide groups.
Substitution reactions can replace chlorine atoms with various nucleophiles, creating new derivative compounds.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazine rings in anticancer therapies. For instance, molecular hybrids that integrate triazine structures have shown promising cytotoxic effects against various human cancer cell lines, including colon and breast cancers. The synthesis of such compounds often involves modifications to enhance their biological activity.
Case Study: Triazine Derivatives
In a study focusing on new triazine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against human cancer cell lines like HCT-116 and MCF-7. The results indicated that specific structural modifications significantly improved the anticancer efficacy of these compounds .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Triazine derivatives have been noted for their ability to inhibit bacterial growth and could serve as templates for developing new antimicrobial agents.
Case Study: Antimicrobial Screening
A series of triazine-based compounds were tested against various bacterial strains. The results demonstrated that certain derivatives exhibited substantial antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on triazine derivatives have provided insights into how modifications can lead to enhanced potency and selectivity.
Findings from SAR Analysis
SAR analyses indicated that substituents on the triazine ring significantly influence the compound's activity. For example, variations in the dimethylamino group or the pyrrolidine moiety can alter binding affinities to target proteins involved in cancer progression .
Neuropharmacological Potential
Given its structural features, 2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide may also exhibit neuropharmacological effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems.
Research Insights
Preliminary studies suggest that derivatives of this compound could influence serotonin and dopamine pathways, making them candidates for further investigation in treating neurological disorders .
Summary Table of Applications
Mécanisme D'action
The compound exerts its effects through multiple pathways:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: Could interact with signaling pathways, influencing cellular responses and mechanisms.
Comparaison Avec Des Composés Similaires
2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide stands out due to its unique combination of functional groups, which can be compared to:
Similar Compounds: Other triazine derivatives, substituted benzamides, or compounds with dimethylamino groups.
Uniqueness: Its multi-functional nature provides a versatile tool for research, offering different interactions and reactivity compared to more simple analogs.
Activité Biologique
2,4-Dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic compound with significant potential in pharmacological applications. Its unique structure combines a triazine ring with a dimethylamino group and a pyrrolidine moiety, which may influence its biological activity. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C17H20Cl2N6O
- Molecular Weight : 395.3 g/mol
- CAS Number : 2034357-00-9
The biological activity of this compound primarily revolves around its interaction with specific proteins and enzymes:
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases involved in cell signaling pathways. It has been suggested that it may act as a Type I kinase inhibitor, binding to the ATP-binding pocket of target kinases .
- Cellular Pathways : By modulating kinase activity, the compound can influence downstream signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer progression and cellular transformation .
Anticancer Potential
Research indicates that compounds with similar structural frameworks have shown promise in targeting cancer cells. Specifically:
- In Vitro Studies : In studies involving cancer cell lines, the compound demonstrated significant cytotoxicity and inhibited cell proliferation. For instance, it was effective against various receptor tyrosine kinases (RTKs), which are often dysregulated in tumors .
- In Vivo Studies : Animal model studies have also highlighted its potential efficacy in reducing tumor growth and metastasis through inhibition of key signaling pathways associated with cancer progression.
Case Studies
Several studies have documented the effects of this compound on specific cancer types:
Safety and Side Effects
While promising in efficacy, the safety profile of this compound requires careful evaluation:
- Adverse Effects : Common side effects observed in preclinical studies include gastrointestinal disturbances and skin reactions similar to those seen with other kinase inhibitors .
- Toxicity Studies : Ongoing research is essential to determine the long-term toxicity and safe dosage ranges for therapeutic applications.
Propriétés
IUPAC Name |
2,4-dichloro-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6O/c1-24(2)16-21-14(22-17(23-16)25-7-3-4-8-25)10-20-15(26)12-6-5-11(18)9-13(12)19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOPXEBUCHBERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.